molecular formula C23H19NO3 B11278955 2-[(3-methoxybenzyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(3-methoxybenzyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Katalognummer: B11278955
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: RQYXOVVSEUUDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an indene-1,3-dione core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzylamine with 2-phenylindene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indene Derivatives: Compounds with similar indene core structures, such as indene-1,3-dione derivatives.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups, such as 3-methoxybenzylamine derivatives.

    Phenyl Compounds: Compounds with phenyl groups, such as benzene derivatives.

Uniqueness

2-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C23H19NO3

Molekulargewicht

357.4 g/mol

IUPAC-Name

2-[(3-methoxyphenyl)methylamino]-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H19NO3/c1-27-18-11-7-8-16(14-18)15-24-23(17-9-3-2-4-10-17)21(25)19-12-5-6-13-20(19)22(23)26/h2-14,24H,15H2,1H3

InChI-Schlüssel

RQYXOVVSEUUDRR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CNC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.